molecular formula C49H74Br2N6O11 B12414426 Dbm-mmaf

Dbm-mmaf

Cat. No.: B12414426
M. Wt: 1083.0 g/mol
InChI Key: GZSVYZUXQREYGL-ZHOZFWKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dbm-mmaf involves the conjugation of the Dbm linker to the Mmaf molecule. The Dbm linker is typically synthesized by treating dibromomaleic anhydride with an amine, followed by refluxing in acetic acid to induce ring closure . The Mmaf molecule is then attached to the Dbm linker using copper-free click chemistry, which ensures high efficiency and homogeneity in the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems helps in maintaining consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: Dbm-mmaf undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Hydrolysis: Typically occurs under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Chemistry: Dbm-mmaf is used in the synthesis of antibody-drug conjugates, which are valuable tools in chemical biology for targeted drug delivery .

Biology: In biological research, this compound is used to study the effects of targeted cytotoxic agents on cancer cells. It helps in understanding the mechanisms of drug resistance and the development of more effective cancer therapies .

Medicine: this compound-based ADCs are used in clinical trials for the treatment of various cancers, including breast cancer and multiple myeloma. These conjugates have shown promising results in reducing tumor burden and improving patient outcomes .

Industry: In the pharmaceutical industry, this compound is used in the development and production of targeted cancer therapies. Its high specificity and potency make it a valuable component in the formulation of new drugs .

Mechanism of Action

Dbm-mmaf exerts its effects by targeting specific cancer cells through the antibody component of the ADC. Once bound to the cancer cell, the conjugate is internalized, and the Mmaf component is released. Mmaf disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis . The Dbm linker ensures stable attachment of Mmaf to the antibody, enhancing the overall efficacy of the ADC .

Comparison with Similar Compounds

Similar Compounds

    Monomethyl Auristatin E (Mmae): Another potent antitubulin agent used in ADCs.

    Maytansinoids: A class of cytotoxic agents used in ADCs.

Uniqueness of Dbm-mmaf: this compound offers several advantages over similar compounds:

Properties

Molecular Formula

C49H74Br2N6O11

Molecular Weight

1083.0 g/mol

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C49H74Br2N6O11/c1-12-30(6)42(35(67-10)27-37(59)56-25-19-22-34(56)43(68-11)31(7)44(60)52-33(49(65)66)26-32-20-15-13-16-21-32)55(9)48(64)40(28(2)3)53-45(61)41(29(4)5)54(8)36(58)23-17-14-18-24-57-46(62)38(50)39(51)47(57)63/h13,15-16,20-21,28-31,33-35,40-43H,12,14,17-19,22-27H2,1-11H3,(H,52,60)(H,53,61)(H,65,66)/t30-,31+,33-,34-,35+,40-,41-,42-,43+/m0/s1

InChI Key

GZSVYZUXQREYGL-ZHOZFWKKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C(=C(C3=O)Br)Br

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C(=C(C3=O)Br)Br

Origin of Product

United States

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